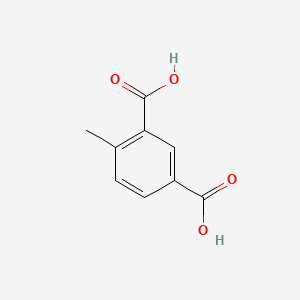

4-Methylisophthalic acid

Description

BenchChem offers high-quality 4-Methylisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWSHHILERSSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylisophthalic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methylisophthalic acid (4-MIPA), a specialty aromatic dicarboxylic acid. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of 4-MIPA, outlines its synthesis, explores its key chemical reactions, and discusses its current and potential applications. Particular emphasis is placed on its role as a versatile building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and potentially pharmacologically active molecules. This guide aims to be a valuable resource by integrating established data with expert insights into the practical application and scientific significance of this compound.

Introduction

Aromatic dicarboxylic acids are a cornerstone of modern chemistry, serving as fundamental building blocks for a vast array of materials and chemical entities. Within this class of compounds, 4-Methylisophthalic acid (4-MIPA) emerges as a molecule of significant interest. As an isomer of phthalic acid, its unique structural arrangement—a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 4—imparts a distinct set of properties that make it a valuable precursor in various synthetic applications. The strategic placement of the methyl group influences the molecule's steric and electronic characteristics, thereby affecting the properties of the resulting polymers and coordination compounds. This guide will provide a detailed exploration of the chemical landscape of 4-Methylisophthalic acid.

Physicochemical Properties

The physical and chemical properties of 4-Methylisophthalic acid are fundamental to understanding its behavior in various applications. A summary of its key properties is presented below.

| Property | Value | Source |

| Chemical Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available for 4-MIPA. For the isomer 5-Methylisophthalic acid: 299-303 °C. For the isomer 4-Methylphthalic acid: 159 °C. | [2], [3] |

| Boiling Point | Predicted for the isomer 5-Methylisophthalic acid: 408.7±33.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol. Freely soluble in alcohol and ether. | [2], [5] |

| pKa | Predicted for the isomer 5-Methylisophthalic acid: 3.60±0.10 | [2] |

| CAS Number | 3347-99-7 | [1] |

Synthesis of 4-Methylisophthalic Acid

The primary industrial route for the synthesis of aromatic dicarboxylic acids is the catalytic oxidation of the corresponding xylene isomers. For 4-Methylisophthalic acid, the logical precursor is 3,4-dimethyltoluene (also known as 4-methyl-m-xylene).

Oxidation of 4-Methyl-m-xylene

The synthesis involves the liquid-phase air oxidation of 4-methyl-m-xylene. This process is typically carried out in an acetic acid solvent and utilizes a heavy metal catalyst system, commonly composed of cobalt and manganese salts, with a bromide promoter.[6]

Reaction Scheme:

Figure 1: Synthesis of 4-Methylisophthalic acid via oxidation.

Experimental Protocol Considerations:

-

Catalyst System: The choice of a cobalt-manganese catalyst is crucial as it facilitates the generation of the necessary radical species to initiate and propagate the oxidation of the methyl groups. The bromide source, often in the form of HBr or a salt, acts as a promoter to enhance the catalytic activity.[6]

-

Solvent: Acetic acid is the solvent of choice due to its ability to dissolve the reactants and its stability under the harsh oxidative conditions.

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures and pressures to ensure a sufficient reaction rate and to maintain the reactants in the liquid phase.

-

Purification: The crude 4-Methylisophthalic acid product is typically purified by recrystallization from a suitable solvent to remove catalyst residues and partially oxidized intermediates.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylisophthalic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

-

A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm.

-

Aromatic protons will appear in the range of 7.5-8.5 ppm. The specific splitting pattern will depend on the coupling between the three aromatic protons.

-

A broad singlet for the acidic carboxylic acid protons (-COOH) at a downfield chemical shift, typically above 12 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule:

-

The methyl carbon (-CH₃) will appear at a characteristic upfield chemical shift.

-

The aromatic carbons will resonate in the 120-140 ppm region. The carbon atoms attached to the carboxylic acid groups and the methyl group will have distinct chemical shifts from the other aromatic carbons.

-

The carbonyl carbons of the carboxylic acid groups (-COOH) will be observed at a downfield chemical shift, typically in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylisophthalic acid will exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl of the carboxylic acid groups around 1700 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of 4-Methylisophthalic acid. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. Characteristic fragmentation patterns would include the loss of -OH (m/z = 163) and -COOH (m/z = 135) groups.[7]

Applications of 4-Methylisophthalic Acid

The bifunctional nature of 4-Methylisophthalic acid, combined with the steric and electronic influence of the methyl group, makes it a valuable monomer and ligand in various fields of chemistry.

Polymer Synthesis

Similar to its parent compound, isophthalic acid, 4-MIPA can be used as a comonomer in the production of polyesters, polyamides, and other condensation polymers. The incorporation of the methyl group can disrupt the polymer chain packing, leading to modified physical properties such as lower crystallinity, improved solubility, and altered thermal characteristics. These modified polymers can find applications in specialty fibers, coatings, and engineering plastics.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The dicarboxylic acid functionality of 4-Methylisophthalic acid makes it an excellent candidate for a linker in the synthesis of MOFs. The methyl group can influence the topology and pore environment of the resulting framework, potentially leading to MOFs with tailored properties for applications in gas storage, separation, and catalysis. For instance, isophthalic acid derivatives have been successfully used to create MOFs with interesting photocatalytic properties.[8][9]

Sources

- 1. 4-Methylphthalic acid(4316-23-8) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. 4-Hydroxyisophthalic Acid [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methylisophthalic Acid

Foreword: The Strategic Importance of 4-Methylisophthalic Acid

4-Methylisophthalic acid, a seemingly niche aromatic dicarboxylic acid, holds significant value as a bespoke building block in the development of advanced polymers and specialty chemicals. Its unique trifunctional nature—two carboxylic acid groups and a methyl group on a benzene ring—allows for the precise tuning of material properties such as solubility, thermal stability, and rigidity. This guide provides an in-depth exploration of the primary synthetic pathways to 4-methylisophthalic acid, offering researchers, scientists, and drug development professionals both the theoretical underpinnings and practical methodologies for its preparation.

I. Industrially Relevant Synthesis: The Oxidation of Alkyl-Substituted Aromatics

The most economically viable and scalable routes to 4-methylisophthalic acid rely on the oxidation of readily available aromatic hydrocarbon feedstocks. These methods are extensions of the well-established industrial processes for producing terephthalic and isophthalic acids.

A. Pathway 1: Selective Oxidation of Mesitylene

A prominent and well-documented route involves the partial oxidation of mesitylene (1,3,5-trimethylbenzene). This process leverages the differential reactivity of the methyl groups to achieve the desired dicarboxylic acid.

Causality of Experimental Choices: The choice of a milder oxidizing agent than that used for complete oxidation to trimesic acid is crucial for selectively converting two of the three methyl groups. Nitric acid provides a balance of reactivity and selectivity for this transformation.

Experimental Protocol: Oxidation of Mesitylene with Nitric Acid [1]

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottomed flask with a reflux condenser.

-

Charging the Reactor: Add 20 g of mesitylene and 80 g of 30% nitric acid to the flask.

-

Reaction: Heat the mixture to reflux on a sand bath and maintain reflux for 18 hours.

-

Initial Product Isolation: Cool the reaction mixture. The white precipitate, a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid (an alternative name for 4-methylisophthalic acid), is collected by filtration and washed with cold water.

-

Purification via Chemical Separation:

-

Dissolve the crude product in an aqueous sodium carbonate solution.

-

Separate any unreacted mesitylene and by-product nitromesitylene.

-

Re-precipitate the mixed acids by acidifying the solution with dilute hydrochloric acid.

-

Collect the white precipitate by filtration and wash with cold water.

-

-

Reduction of Nitro By-products: Heat the precipitate on a water bath with tin and excess concentrated hydrochloric acid for 2 hours with constant shaking to reduce any nitromesitylenic acid.

-

Isolation of Mixed Acids: After cooling, filter the undissolved solid, wash with cold water, dissolve in dilute sodium hydroxide, and re-precipitate from the hot, filtered solution with dilute hydrochloric acid. The resulting precipitate is a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

-

Final Separation by Steam Distillation:

-

Filter the mixed acids and wash with cold water.

-

Perform steam distillation on the mixture. 3,5-Dimethylbenzoic acid is volatile with steam and will be collected in the distillate.

-

Continue distillation until the distillate is no longer acidic.

-

The 5-methylisophthalic acid remains in the distillation flask.

-

-

Recrystallization: Collect the 5-methylisophthalic acid from the cooled distillation residue and recrystallize from hot alcohol to obtain the pure product.

Diagram of Mesitylene Oxidation Pathway

Caption: Pathway from Mesitylene to 4-Methylisophthalic Acid.

B. Pathway 2: Oxidation of Pseudocumene

The oxidation of pseudocumene (1,2,4-trimethylbenzene) is another viable, though less direct, industrial approach. This pathway typically yields a mixture of isomeric methyl-dicarboxylic acids.

Causality of Experimental Choices: The use of a cobalt-based catalyst in combination with an alpha-methylenic ketone as a promoter in an acetic acid solvent allows for the liquid-phase oxidation of pseudocumene with oxygen at atmospheric pressure.[2] This catalyst system is designed to initiate and propagate the free-radical oxidation of the methyl groups.

The oxidation of pseudocumene can lead to a mixture of 2-methylterephthalic acid and 4-methylisophthalic acid.[2] The separation of these isomers is a critical and challenging step in this synthetic route.

Separation of Isomers: The separation of isophthalic and terephthalic acid isomers is notoriously difficult due to their similar physical properties.[3] Methods for separation often involve:

-

Fractional Crystallization: Exploiting slight differences in solubility in a given solvent system.

-

Solvent Leaching: Using a solvent that preferentially dissolves one isomer at elevated temperatures.[3]

-

Aqueous Slurry Filtration: At high temperatures (350°-500° F), a slurry of the mixed acids in water can be filtered to separate a solid phase enriched in the terephthalic acid isomer from a filtrate containing a higher concentration of the isophthalic acid isomer.[3]

Diagram of Pseudocumene Oxidation Pathway

Caption: Pseudocumene oxidation yields an isomeric mixture.

II. Laboratory-Scale Synthesis: A Route from Methyl Coumalate

For smaller-scale, non-industrial preparations, a more elegant synthesis starting from methyl coumalate offers a high-yielding pathway to the dimethyl ester of 4-methylisophthalic acid, which can then be hydrolyzed to the final product.

Causality of Experimental Choices: This pathway utilizes a Diels-Alder-type reaction between methyl coumalate and an enol ether, followed by an acid-catalyzed aromatization. This method provides excellent control over the substitution pattern of the resulting isophthalate.

Experimental Protocol: Synthesis and Hydrolysis of Dimethyl 4-Methylisophthalate [4]

Part A: Synthesis of Dimethyl 4-Methylisophthalate

-

Reaction Setup: In a suitable reaction vessel, combine the bicyclic adduct of methyl coumalate and the appropriate enol ether.

-

Aromatization: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and methanol as the solvent.

-

Reaction: Boil the solution for 18 hours.

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to yield dimethyl 4-methylisophthalate. An 88% yield has been reported for this reaction.[4]

Part B: Hydrolysis to 4-Methylisophthalic Acid

-

Reaction Setup: Dissolve the dimethyl 4-methylisophthalate in a suitable solvent such as ethanol.

-

Saponification: Add a slight excess (approximately 2.2 equivalents) of an aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to reflux until the hydrolysis is complete (can be monitored by TLC).

-

Isolation of the Salt: Cool the reaction mixture and isolate the disodium salt of 4-methylisophthalic acid.

-

Acidification: Dissolve the salt in water and acidify with a strong acid, such as hydrochloric acid or sodium hydrosulfate, until the pH is acidic, to precipitate the 4-methylisophthalic acid.

-

Final Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like water or alcohol to obtain the pure diacid.

Diagram of the Methyl Coumalate Pathway

Caption: A laboratory-scale synthesis of 4-methylisophthalic acid.

III. Mechanistic Insights: The Role of Catalysis in Alkylbenzene Oxidation

The industrial synthesis of aromatic carboxylic acids from alkylbenzenes is heavily reliant on transition metal catalysis, typically involving cobalt and manganese salts with a bromine promoter in an acetic acid solvent. Understanding the underlying mechanism is key to optimizing these processes.

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The Co(III) species, generated in situ, abstracts a hydrogen atom from a methyl group of the alkylbenzene, forming a benzylic radical. The bromide promoter facilitates the regeneration of the active Co(III) catalyst.

-

Propagation: The benzylic radical rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another alkylbenzene molecule, propagating the chain reaction and forming a hydroperoxide.

-

Decomposition and Further Oxidation: The hydroperoxide decomposes, often with the aid of the metal catalyst, to form an aldehyde. The aldehyde is then further oxidized to a carboxylic acid.

-

Stepwise Oxidation: In the case of trimethylbenzenes like mesitylene, the methyl groups are oxidized sequentially. The reaction conditions can be tuned to favor the formation of the dicarboxylic acid over the tricarboxylic acid.

This free-radical mechanism explains the importance of the benzylic C-H bond; its relative weakness makes it susceptible to hydrogen abstraction, initiating the oxidation cascade.[4][5]

IV. Data Summary and Comparison of Pathways

| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Mesitylene Oxidation | Mesitylene | Nitric Acid | Readily available starting material; well-documented procedure. | Use of corrosive nitric acid; requires careful control to avoid over-oxidation; separation of intermediates. | Moderate to Good |

| Pseudocumene Oxidation | Pseudocumene | O2, Co catalyst, Acetic Acid | Utilizes an industrial-style catalytic process. | Produces a mixture of isomers requiring challenging separation. | Varies depending on selectivity and separation efficiency. |

| Methyl Coumalate Route | Methyl Coumalate | Enol ether, PTSA, NaOH | High yield and selectivity; good for laboratory scale. | More complex starting materials; multi-step process. | High (e.g., 88% for ester formation)[4] |

V. Conclusion and Future Outlook

The synthesis of 4-methylisophthalic acid is achievable through several distinct pathways, each with its own set of advantages and challenges. For large-scale industrial production, the selective oxidation of readily available hydrocarbon feedstocks like mesitylene or pseudocumene remains the most practical approach, with ongoing research likely focused on improving catalyst selectivity to minimize the need for difficult isomer separations. For laboratory and research applications, the route from methyl coumalate offers a high-yield and selective alternative. As the demand for advanced materials with tailored properties continues to grow, the development of even more efficient and sustainable methods for producing valuable building blocks like 4-methylisophthalic acid will remain an area of active scientific inquiry.

VI. References

-

U.S. Patent 5,095,141 A, "Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle," issued March 10, 1992.

-

U.S. Patent 4,391,985 A, "Process for the separation of isophthalic acid from terephthalic acid," issued July 5, 1983.

-

Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. [Link]

-

PrepChem. (n.d.). Preparation of 5-methylisophthalic acid. [Link]

-

Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760-56763. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. US4391985A - Process for the separation of isophthalic acid from terephthalic acid - Google Patents [patents.google.com]

- 4. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

4-Methylisophthalic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Methylisophthalic Acid

Abstract

This technical guide provides a comprehensive examination of 4-Methylisophthalic acid (MIPA), a substituted aromatic dicarboxylic acid. Intended for researchers, chemists, and material scientists, this document delves into the nuanced details of its molecular architecture, physicochemical properties, and spectroscopic signature. We will explore validated synthesis protocols, explaining the causal relationships behind methodological choices. Furthermore, this guide highlights the pivotal role of 4-Methylisophthalic acid as a versatile building block in the rational design of advanced materials, including performance polymers and Metal-Organic Frameworks (MOFs), grounding these applications in the fundamental principles of its structural and chemical behavior.

Introduction: The Architectural Significance of 4-Methylisophthalic Acid

4-Methylisophthalic acid, also known as 4-methylbenzene-1,3-dicarboxylic acid, is an organic compound that belongs to the family of phthalic acid isomers.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups at the meta-positions (1 and 3) and a methyl group at position 4, imparts a unique combination of rigidity, asymmetry, and functionality. This specific arrangement governs its reactivity, solubility, and, most importantly, its utility as a linker or monomer in advanced material synthesis. Unlike its symmetric isomers, such as terephthalic acid, the lower symmetry of 4-Methylisophthalic acid can be exploited to create complex, non-linear polymeric structures and porous frameworks with tailored properties. This guide will serve as a foundational resource for professionals seeking to leverage the distinct molecular characteristics of this compound in drug development, polymer chemistry, and materials science.

Molecular Structure and Physicochemical Properties

The core of 4-Methylisophthalic acid's utility lies in its molecular structure. The benzene ring provides a rigid scaffold, while the two carboxylic acid groups offer reactive sites for esterification, amidation, or coordination with metal ions. The methyl group, an electron-donating group, subtly influences the electronic properties and steric profile of the molecule.

Structural Analysis

The molecule's IUPAC name is 4-methylbenzene-1,3-dicarboxylic acid. The carboxylic acid groups are meta to each other, preventing the linear, highly ordered packing seen in terephthalic acid-based polymers. This often results in materials with lower crystallinity and melting points but improved solubility in organic solvents.

Caption: Molecular Structure of 4-Methylisophthalic Acid.

Physicochemical Data

The physical and chemical properties of a compound are critical for designing experimental protocols, including reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [2] |

| Molar Mass | 180.16 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 146-148 °C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Polar Surface Area | 74.6 Ų | [3] |

| LogP | 1.27 | [3] |

| pKa | pKa1 ≈ 3.5, pKa2 ≈ 4.5 (estimated based on isophthalic acid) | [1] |

Synthesis Protocol and Mechanistic Insight

The most common laboratory and industrial synthesis of 4-Methylisophthalic acid involves the oxidation of 3,4-dimethyltoluene (3,4-xylene). This process selectively oxidizes the two methyl groups to carboxylic acids.

Caption: General workflow for the synthesis of 4-Methylisophthalic Acid.

Detailed Experimental Protocol: Oxidation of 3,4-Xylene

This protocol describes a representative laboratory-scale synthesis.

-

Setup: A 1 L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reaction: Charge the flask with 500 mL of water and 40 g of potassium permanganate (KMnO₄). While stirring vigorously, slowly add 15 g of 3,4-dimethyltoluene from the dropping funnel over 30 minutes.

-

Causality: Potassium permanganate is a strong oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids. The reaction is highly exothermic; therefore, slow addition is crucial to control the reaction temperature and prevent dangerous runaways.

-

-

Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until the characteristic purple color of the permanganate ion has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup - Filtration: Allow the mixture to cool to room temperature. Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

-

Causality: The product at this stage is the water-soluble dipotassium salt. Filtering while hot keeps the salt dissolved and efficiently separates it from the insoluble MnO₂ byproduct.

-

-

Workup - Acidification: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2), checked with litmus paper. A voluminous white precipitate of 4-Methylisophthalic acid will form.

-

Causality: Acidification protonates the water-soluble carboxylate anions (-COO⁻K⁺) to the neutral carboxylic acid groups (-COOH). The neutral acid is significantly less soluble in water and thus precipitates out.

-

-

Isolation & Purification: Collect the white precipitate by vacuum filtration and wash with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from water to yield pure 4-Methylisophthalic acid.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized 4-Methylisophthalic acid must be confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating confirmation of the molecule.

Caption: A logical workflow for the spectroscopic analysis of 4-Methylisophthalic Acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 4-Methylisophthalic acid, the key absorptions are:

-

~3300-2500 cm⁻¹ (broad): A very broad and strong absorption characteristic of the O-H stretching vibration of a carboxylic acid dimer.[4]

-

~1700 cm⁻¹ (strong, sharp): A strong absorption from the C=O (carbonyl) stretching vibration.[4]

-

~3000-2850 cm⁻¹ (medium): C-H stretching from the methyl group.

-

~1600-1450 cm⁻¹ (multiple peaks): C=C stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR:

-

~13 ppm (singlet, broad, 2H): The acidic protons of the two carboxylic acid groups. The signal is often broad and may not integrate perfectly.

-

~8.0-8.5 ppm (multiplet, 3H): The three aromatic protons. Due to the substitution pattern, they will appear as a complex multiplet.

-

~2.5 ppm (singlet, 3H): The three protons of the methyl group. It appears as a singlet as there are no adjacent protons to couple with.

-

-

¹³C NMR:

-

~165-175 ppm: Two signals for the two distinct carbonyl carbons of the carboxylic acid groups.

-

~125-140 ppm: Six signals corresponding to the six unique carbons of the aromatic ring.

-

~20 ppm: A signal for the methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[5]

-

Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of C₉H₈O₄.[2]

-

Key Fragments: Common fragments include the loss of -OH (m/z = 163) and -COOH (m/z = 135).

Applications in Advanced Materials

The unique structure of 4-Methylisophthalic acid makes it a valuable component in the synthesis of specialized polymers and metal-organic frameworks.

Polymer Chemistry

In polymer science, 4-Methylisophthalic acid is used as a specialty monomer. When copolymerized with other diacids and diols, it introduces a "kink" in the polymer backbone.

-

Unsaturated Polyester Resins (UPRs): Its inclusion disrupts chain packing, which can increase flexibility and improve solubility of the resulting resin, making it useful for coatings and composites.[1]

-

Polyethylene Terephthalate (PET) Modification: Used in small amounts, it can modify the properties of PET, reducing crystallinity and improving dye uptake in textile applications.[1]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming porous structures.[6] 4-Methylisophthalic acid serves as an excellent organic linker.[7]

-

Structural Diversity: Its lower symmetry, compared to terephthalic acid, can lead to the formation of MOFs with more complex and unique network topologies.[8]

-

Functional Pores: The methyl group projects into the pores of the MOF, modifying the surface chemistry. This can be used to fine-tune the framework's selectivity for gas storage (e.g., CO₂ vs. CH₄) or its catalytic activity.[9] The design and synthesis of new coordination polymers is a rapidly growing field due to the ability to tailor material properties by adjusting their structure.[8]

Safety and Handling

As with any laboratory chemical, proper handling of 4-Methylisophthalic acid is essential.

-

Hazards: Causes skin and serious eye irritation.[2][10] May cause respiratory irritation.[2][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from strong oxidizing agents.[12]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

Conclusion

4-Methylisophthalic acid is more than a simple aromatic dicarboxylic acid; it is a sophisticated molecular tool. Its distinct structural features—a rigid aromatic core, meta-oriented carboxylic groups, and a functional methyl substituent—provide a powerful platform for rational material design. From modifying the properties of commodity polymers to serving as a bespoke linker for creating advanced MOFs, its utility is directly derived from its fundamental molecular structure. This guide has provided a comprehensive overview, from synthesis and characterization to application, to empower researchers and scientists to confidently and effectively utilize 4-Methylisophthalic acid in their work.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Properties and Applications of 4-Methylphthalic Acid. Retrieved from [Link]

- Henkel & Cie GmbH. (1963). Process for the production of 4-hydroxyisophthalic acid. U.S. Patent No. 3,089,905.

-

Wikipedia. (2023, December 27). Isophthalic acid. Retrieved from [Link]

-

Li, J., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(9), 11069-11074. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20310, 4-Methylphthalic acid. Retrieved from [Link]

-

Shevchenko, Y., et al. (2016). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macromolecular Symposia, 362(1), 63-70. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). Isophthalic Acid GHS Safety Data Sheet. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68137, 5-Methylisophthalic acid. Retrieved from [Link]

-

McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. Retrieved from [Link]

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Retrieved from [Link]

-

Kumar, A., et al. (2022). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Crystal Growth & Design, 22(5), 3146-3158. Retrieved from [https://www.semanticscholar.org/paper/New-5%2C5'-(1%2C4-Phenylenebis(methyleneoxy)diisophtha-Kumar-Jin/8c27e3e9d8e57833f48a9772c9a91c14a93f5b7e]([Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

Gaitzsch, J., et al. (2021). Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. Polymers, 13(12), 2003. Retrieved from [Link]

-

Lee, H., et al. (2022). Metal-Organic Framework (MOF) Morphology Control by Design. Advanced Materials, 34(15), 2108522. Retrieved from [Link]

-

Ingleson, M. J., et al. (2010). A Metal-Organic Framework with Covalently Bound Organometallic Complexes. Journal of the American Chemical Society, 132(26), 8904-8905. Retrieved from [Link]

-

Wang, J., et al. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Journal of Solid State Chemistry, 302, 122379. Retrieved from [Link]

-

Anonymous. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Simon-Gracia, L., et al. (2021). Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells. ACS Applied Materials & Interfaces, 13(3), 3624-3635. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

García, T., et al. (2021). Metal-Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 11(7), 803. Retrieved from [Link]

Sources

- 1. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 7. researchgate.net [researchgate.net]

- 8. Coordination polymers of 5-substituted isophthalic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02091C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to the Solubility of 4-Methylisophthalic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility of 4-methylisophthalic acid, a key consideration for its application in research, particularly in the realm of drug development. While specific experimental solubility data for 4-methylisophthalic acid is not extensively available in publicly accessible literature, this document synthesizes information on its parent compound, isophthalic acid, and the known effects of molecular methylation to provide a robust framework for understanding and determining its solubility profile. We will delve into the core physicochemical properties, established methodologies for solubility determination, and the theoretical models essential for data correlation and prediction.

Understanding the Molecule: Physicochemical Properties

4-Methylisophthalic acid, a derivative of isophthalic acid, possesses a molecular structure that dictates its solubility behavior. Key physicochemical parameters are crucial for predicting and interpreting this behavior.

Table 1: Physicochemical Properties of 4-Methylisophthalic Acid and Related Compounds

| Property | 4-Methylisophthalic Acid | Isophthalic Acid (Parent Compound) |

| CAS Number | 3347-99-7[1] | 121-91-5[2][3] |

| Molecular Formula | C₉H₈O₄[1] | C₈H₆O₄[2][3] |

| Molecular Weight | 180.16 g/mol [1] | 166.13 g/mol [2] |

| Melting Point | Not specified in results | 345-348 °C[2] |

| pKa₁ | Not specified; predicted to be slightly higher than isophthalic acid | 3.46[3] |

| pKa₂ | Not specified; predicted to be slightly higher than isophthalic acid | 4.46[3] |

| LogP (predicted) | Not specified; predicted to be higher than isophthalic acid | 1.66[2] |

The introduction of a methyl group to the isophthalic acid backbone is expected to influence its physicochemical properties. The methyl group, being electron-donating, may slightly increase the pKa values (decrease the acidity) compared to isophthalic acid. Furthermore, the addition of this hydrophobic methyl group is anticipated to increase the lipophilicity, resulting in a higher LogP value and generally lower aqueous solubility.[4]

Principles of Solubility and Expected Behavior

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For 4-methylisophthalic acid, its solubility will be governed by several factors, including the crystal lattice energy of the solid, the polarity of the solvent, and the specific intermolecular interactions (solute-solute, solvent-solvent, and solute-solvent).

Isophthalic acid itself is sparingly soluble in water (approximately 0.14 g/100 mL at 20°C) but shows significantly better solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[2][5] It is reasonable to predict that 4-methylisophthalic acid will exhibit a similar trend but with generally lower solubility in polar solvents like water due to the increased hydrophobicity imparted by the methyl group. Conversely, its solubility in non-polar organic solvents might be enhanced.

The presence of two carboxylic acid functional groups allows for hydrogen bonding with protic solvents and self-association. The pH of the aqueous medium will critically influence the solubility of 4-methylisophthalic acid. At pH values below its first pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate to form the more polar and significantly more soluble carboxylate ions.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is paramount for applications in drug development, formulation, and synthesis. Several robust methods are available, with the choice depending on the required accuracy, throughput, and the properties of the compound.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol: Shake-Flask Method for 4-Methylisophthalic Acid

-

Preparation: Add an excess amount of solid 4-methylisophthalic acid to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the supernatant should be filtered (using a filter compatible with the solvent, e.g., PTFE) or centrifuged.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 4-methylisophthalic acid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a saturated solution and weighing the remaining solute.

Protocol: Gravimetric Method

-

Saturation: Prepare a saturated solution of 4-methylisophthalic acid in the desired solvent at a specific temperature, similar to the shake-flask method.

-

Sampling: Carefully withdraw a known volume or weight of the clear supernatant after phase separation.

-

Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid).

-

Weighing: Weigh the container with the dried residue.

-

Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.

Laser Monitoring (Dynamic) Method

This synthetic method involves monitoring the dissolution of the solid in a solvent as the temperature is changed. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific concentration. This method is particularly useful for generating solubility data over a range of temperatures.[7][8]

Thermodynamic Modeling of Solubility Data

Experimental solubility data can be correlated using various thermodynamic models. This allows for interpolation and, to some extent, extrapolation of solubility at different temperatures.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[8][9][10] The modified Apelblat equation is given by:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A , B , and C are empirical parameters obtained by fitting the experimental data.

The Buchowski-Ksiazczak (λh) Equation

The λh equation is another useful model for correlating solubility data, particularly in non-ideal solutions.[6] The equation is expressed as:

ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tₘ)]

where:

-

x is the mole fraction solubility

-

T is the absolute temperature

-

Tₘ is the melting point of the solute

-

λ and h are adjustable model parameters.

Diagram: Data Analysis Workflow

Caption: Workflow for analyzing experimental solubility data.

Impact of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) like 4-methylisophthalic acid, if investigated for such purposes, is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced therapeutic efficacy. Understanding and optimizing the solubility of a drug candidate is therefore a fundamental aspect of the pre-formulation and formulation development stages.

Conclusion

While direct, quantitative solubility data for 4-methylisophthalic acid is not readily found in the surveyed literature, a comprehensive understanding of its expected behavior can be derived from the extensive data available for isophthalic acid and the established principles of physical organic chemistry. The addition of a methyl group is predicted to decrease aqueous solubility and increase lipophilicity. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of 4-methylisophthalic acid in various solvents. The application of thermodynamic models such as the Apelblat and Buchowski-Ksiazczak equations will further enable the robust analysis and correlation of experimentally obtained data, which is crucial for its application in drug development and other scientific endeavors.

References

-

Solubility of Things. Isophthalic acid. [Link]

-

ResearchGate. Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. [Link]

-

Bissinger, E. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

Intratec.us. Purified Isophthalic Acid Production. [Link]

-

ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. [Link]

-

PubChem. Isophthalic Acid | C8H6O4 | CID 8496. [Link]

-

Wikipedia. Isophthalic acid. [Link]

-

DOI. Solubility of Isophthalic Acid and m-Toluic Acid in Eight Monobasic Alcohols: Experimental Measurements and Thermodynamic Modeli. [Link]

-

PubChem. 5-Methylisophthalic acid | C9H8O4 | CID 68137. [Link]

- Google Patents. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid.

-

ACS Publications. Solubility of o-Phthalic Acid in Methanol + Water and Methanol + Butyl Acetate from (295.87 to 359.75) K. [Link]

-

MedChemComm. The impact of N-methylation on aqueous solubility and lipophilicity. [Link]

-

ResearchGate. Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. [Link]

-

NIH. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

-

ResearchGate. Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. [Link]

-

NIH. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

Scribd. Aqueous Solubility of Carboxylic Acids. [Link]

-

ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in.... [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

4-Methylisophthalic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Methylisophthalic Acid

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Methylisophthalic acid in a research and development setting. As a dicarboxylic acid, its properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to maintain a self-validating system of safety.

Core Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is that procedural requirements are directly derived from the inherent chemical and physical hazards of a substance. 4-Methylisophthalic acid is a solid, crystalline powder that, while stable under normal conditions, presents specific risks that must be managed proactively.[1]

The primary hazards are associated with its irritant properties and its physical form as a fine powder.[2][3]

Table 1: GHS Classification for Methylisophthalic Acid Isomers

| Hazard Class | Category | GHS Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Note: This classification is based on data for closely related isomers like 5-Methylisophthalic acid and serves as a strong guideline.[2][3]

Causality of Hazards:

-

Skin and Eye Irritation: As a carboxylic acid, 4-Methylisophthalic acid can disrupt the lipid barrier of the skin and irritate mucous membranes upon contact, leading to inflammation and discomfort.[3][4] Prolonged contact can exacerbate this effect.

-

Respiratory Irritation: The primary route of exposure for solids is the inhalation of airborne dust.[2] Fine particles of 4-Methylisophthalic acid can irritate the respiratory tract, causing symptoms like coughing.[3][5]

-

Physical Hazard - Dust Explosion: A significant, often overlooked, risk with fine organic powders is the potential for a dust cloud to explode if ignited in an enclosed area.[5] This makes controlling dust generation a critical safety priority.

The Hierarchy of Controls: Proactive Safety by Design

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Ventilation: All work with 4-Methylisophthalic acid powder should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood or a local exhaust ventilation system is mandatory when weighing or transferring the powder to prevent the generation of airborne dust.[4]

-

Closed Systems: For larger-scale operations, using a closed system for transfers can virtually eliminate dust exposure.[7]

Administrative Controls: Standardizing Safe Practices

These are procedural controls that modify how work is done.

-

Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][4] This simple step is critical to prevent inadvertent ingestion or transfer of the chemical to other surfaces.

-

Workplace Conduct: Prohibit eating, drinking, or smoking in any area where 4-Methylisophthalic acid is handled or stored.

-

Dust Mitigation: Use handling techniques that minimize dust generation. For example, gently scoop the powder instead of pouring it from a height. Avoid dry sweeping of spills.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final layer of protection and must be used diligently even when engineering controls are in place.[8] The selection of appropriate PPE is based on the specific tasks being performed.[8]

Table 2: Recommended Personal Protective Equipment

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Storage & Transport | Safety glasses | Nitrile gloves | Lab coat | Not typically required |

| Weighing/Transfer (in fume hood) | Chemical safety goggles[3] | Nitrile gloves[4] | Lab coat | Recommended: N95/FFP2 dust mask |

| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat | Not typically required if handled in solution |

| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile gloves | Protective clothing[4] | Mandatory: N95/FFP2 dust respirator or higher[4] |

-

Eye Protection: Chemical safety goggles are essential to protect against airborne dust and splashes.[1][3][6]

-

Skin Protection: A standard lab coat and nitrile gloves provide an effective barrier against incidental skin contact.[1][3][4] Contaminated clothing should be removed immediately and washed before reuse.[4][6]

-

Respiratory Protection: While engineering controls are primary, a dust respirator should be worn during any procedure with a high likelihood of generating dust, such as cleaning up a significant spill.[4]

Experimental Protocols and Workflows

Adherence to validated Standard Operating Procedures (SOPs) is crucial for ensuring safety and reproducibility.

Safe Handling and Storage Workflow

This protocol outlines the standard procedure for handling 4-Methylisophthalic acid from receipt to storage.

-

Receiving: Upon receipt, inspect the container for damage.

-

Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

-

Transport: When moving the chemical, place the primary container in a secondary, shatter-proof container.

-

Preparation: Before opening, don all required PPE as specified in Table 2. Perform all manipulations of the powder within a chemical fume hood.

-

Handling: Avoid actions that create dust. Use clean spatulas for transfers.

-

Cleaning: Decontaminate the work surface and any equipment used.

-

Storage: Store the container in a cool, dry, and well-ventilated place.[2][4][6] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[4][9]

Caption: Safe Handling Workflow for 4-Methylisophthalic Acid.

Accidental Release and Spill Cleanup Protocol

Prompt and correct response to a spill is critical to prevent exposure.

-

Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

-

Assess and Don PPE: If the spill is significant, evacuate if necessary. Before cleanup, don the appropriate PPE, including a dust respirator, chemical goggles, and gloves.[6]

-

Containment: Prevent the spill from spreading or entering drains.[10]

-

Cleanup (No Dust Generation): DO NOT dry sweep. Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material up.[2][6] Use a vacuum cleaner equipped with a HEPA filter if available.

-

Final Decontamination: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[2] Wipe the spill area with a damp cloth to remove any remaining residue, and include the cloth in the waste container.

-

Hygiene: Wash hands and exposed skin thoroughly after cleanup is complete.

Emergency Response Procedures

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Table 3: First-Aid Response Plan

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention.[2][3] |

| Skin Contact | Remove all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[2][4] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If breathing is difficult or symptoms persist, seek medical attention.[2][6] |

| Ingestion | Rinse mouth thoroughly with water.[1][11] Do NOT induce vomiting.[6] Drink 2-4 cupfuls of water.[6] Seek medical attention if you feel unwell.[2][11] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or a water spray.[1][6]

-

Key Hazards: Be aware that dust can form an explosive mixture in the air.[5] During a fire, irritating and toxic gases may be generated.[6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6]

Disposal Considerations

All waste containing 4-Methylisophthalic acid must be treated as chemical waste.

-

Containers: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][3]

-

Procedure: Do not mix with other waste.[10] Leave chemicals in their original, clearly labeled containers for disposal.[10]

References

-

Material Safety Data Sheet - 4-Hydroxyisophthalic Acid, 98%. (2013). Fisher Scientific. [Link]

-

ISOPHTHALIC ACID FOR SYNTHESIS MSDS. (2018). Loba Chemie. [Link]

-

Safety Data Sheet: m-Toluic acid. Carl ROTH. [Link]

-

SAFETY DATA SHEET - 5-Methylisophthalic acid. (2025). Thermo Fisher Scientific. [Link]

-

4-hydroxyisophthalic acid - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

-

5-nitroisophthalic acid - Safety Data Sheet. Sdfine. [Link]

-

Personal Protection Equipment (PPE). University of Delaware. [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. echemi.com [echemi.com]

- 8. dem.ri.gov [dem.ri.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com [carlroth.com]

4-Methylisophthalic Acid: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-methylisophthalic acid (4-MIPA), a versatile aromatic dicarboxylic acid. While not as widely recognized as its parent compound, isophthalic acid, 4-MIPA offers unique properties and serves as a critical building block in the synthesis of advanced materials. This document traces the historical context of its discovery, details various synthetic methodologies with an emphasis on the underlying chemical principles, compiles its physicochemical properties, and explores its applications in high-performance polymers and metal-organic frameworks (MOFs). This guide is intended for researchers, chemists, and material scientists engaged in the development of novel materials and chemical entities.

Introduction and Historical Context

4-Methylisophthalic acid, systematically named 4-methylbenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C₉H₈O₄.[1] It is a substituted derivative of isophthalic acid, featuring a methyl group on the aromatic ring. The strategic placement of the methyl group and the two carboxylic acid functionalities imparts specific steric and electronic characteristics that influence its reactivity and the properties of materials derived from it.

While a definitive, singular "discovery" of 4-methylisophthalic acid is not prominently documented in historical chemical literature, its existence and synthesis are a logical extension of the extensive research into aromatic carboxylic acids that burgeoned in the late 19th and early 20th centuries. The foundational work on the oxidation of alkyl-substituted benzenes to their corresponding carboxylic acids laid the groundwork for the preparation of a vast array of substituted aromatic acids. Early methods for the synthesis of related substituted benzoic and phthalic acids often involved harsh oxidation of coal tar derivatives. The development of more controlled oxidation methods, particularly using potassium permanganate and later, catalytic air oxidation, paved the way for the systematic synthesis of compounds like 4-methylisophthalic acid.

The industrial synthesis of isophthalic acid itself, primarily through the oxidation of m-xylene, became a commercially significant process in the mid-20th century.[2] It is highly probable that 4-methylisophthalic acid was first synthesized and characterized in a laboratory setting during this era of intensive research into aromatic feedstocks and their conversion to valuable chemical intermediates.

Synthesis of 4-Methylisophthalic Acid

The synthesis of 4-methylisophthalic acid can be approached through several routes, primarily involving the oxidation of a suitable precursor. The choice of starting material and oxidation method is dictated by factors such as yield, purity requirements, and scalability.

Oxidation of 3,5-Dimethylbenzoic Acid

A common and logical laboratory-scale synthesis involves the selective oxidation of one of the two methyl groups of 3,5-dimethylbenzoic acid. This method offers a direct route to the desired product.

Reaction Scheme:

Caption: Oxidation of 3,5-Dimethylbenzoic Acid to 4-Methylisophthalic Acid.

Experimental Protocol: Potassium Permanganate Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid in a suitable aqueous alkaline solution (e.g., aqueous sodium hydroxide).

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the stirred reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture will form a brown precipitate of manganese dioxide (MnO₂).

-

Work-up: After the reaction is complete (as indicated by the persistence of the permanganate color), quench the excess oxidant with a reducing agent (e.g., sodium bisulfite or ethanol).

-

Filtration: Filter the hot reaction mixture to remove the manganese dioxide precipitate.

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Isolation: The 4-methylisophthalic acid will precipitate out of the solution as a white solid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.

Causality Behind Experimental Choices:

-

Alkaline Medium: The use of an alkaline medium is crucial as it deprotonates the carboxylic acid group of the starting material, rendering it soluble in the aqueous phase and activating the methyl groups towards oxidation.

-

Potassium Permanganate: KMnO₄ is a strong and effective oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids.

-

Acidification: Acidification is necessary to protonate the carboxylate groups, leading to the precipitation of the less soluble dicarboxylic acid.

Oxidation of Mesitylene

An alternative route involves the partial oxidation of mesitylene (1,3,5-trimethylbenzene). This method is less selective as it can lead to a mixture of oxidation products, including 3,5-dimethylbenzoic acid and trimesic acid, in addition to the desired 5-methylisophthalic acid (an isomer of 4-MIPA). However, with careful control of reaction conditions, the formation of the dicarboxylic acid can be favored. A Chinese patent describes a method for preparing 5-methylisophthalic acid by oxidizing two methyl groups in 1,3,5-mesitylene using a catalyst system comprising cobalt acetate, manganese acetate, and potassium bromide in glacial acetic acid.[3]

Reaction Scheme:

Caption: Controlled Oxidation of Mesitylene to 5-Methylisophthalic Acid.

Experimental Protocol: Catalytic Air Oxidation

-

Catalyst Preparation: Prepare a catalyst solution containing cobalt acetate and manganese acetate in glacial acetic acid.

-

Reaction Setup: Charge a high-pressure reactor with mesitylene, the catalyst solution, and a promoter such as sodium bromide.

-

Oxidation: Heat the reactor to the desired temperature (typically 150-200°C) and pressurize with compressed air or a mixture of oxygen and an inert gas.

-

Reaction Control: Maintain the reaction under vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction progress can be monitored by analyzing the off-gas for oxygen consumption or by taking samples of the liquid phase for analysis.

-

Product Isolation: After the desired conversion is achieved, cool the reactor and depressurize. The crude 5-methylisophthalic acid can be isolated by filtration or crystallization.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

-

Cobalt and Manganese Catalysts: These transition metals are highly effective catalysts for the autoxidation of alkylaromatics. They function by facilitating the formation of radical species that initiate the oxidation chain reaction.

-

Bromide Promoter: The bromide source acts as a radical chain initiator, significantly accelerating the rate of oxidation.

-

Acetic Acid Solvent: Acetic acid is a common solvent for this type of reaction as it is relatively inert to oxidation and can dissolve both the reactants and the catalyst.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-methylisophthalic acid is essential for its application in material synthesis and for developing purification and characterization methods.

| Property | Value | Source |

| Chemical Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| CAS Number | 3347-99-7 | [1] |

| Appearance | White crystalline solid | - |

| Melting Point | 299-303 °C (for 5-MIPA) | [3] |

| Boiling Point | 408.7 °C (for 5-MIPA) | [3] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents. | General knowledge |

Applications of 4-Methylisophthalic Acid

The bifunctional nature of 4-methylisophthalic acid, combined with the presence of the methyl group, makes it a valuable monomer and linker in the synthesis of various advanced materials.

High-Performance Polymers

4-Methylisophthalic acid can be used as a comonomer in the production of polyesters and polyamides. The introduction of the methyl group can disrupt the regularity of the polymer chain, leading to materials with modified properties compared to those derived solely from isophthalic acid. These modifications can include:

-

Improved Solubility: The methyl group can increase the free volume between polymer chains, reducing intermolecular forces and enhancing solubility in organic solvents. This is particularly advantageous for processing and fabricating polymer films and fibers.

-

Lowered Melting Point and Glass Transition Temperature: The disruption of chain packing can lead to a decrease in the melting point and glass transition temperature, which can be beneficial for melt processing.

-

Enhanced Flexibility: The introduction of a non-linear, substituted monomer can increase the flexibility of the resulting polymer chains.

Workflow for Polyamide Synthesis:

Caption: General workflow for the synthesis of polyamides using 4-MIPA.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic linker. 4-Methylisophthalic acid is an excellent candidate for a linker in MOF synthesis.

The presence of the methyl group on the isophthalate linker can:

-

Introduce Functionality: The methyl group can serve as a functional site within the pores of the MOF, influencing its adsorption and catalytic properties.

-

Control Pore Size and Shape: The steric bulk of the methyl group can affect the packing of the linkers and the resulting framework topology, allowing for fine-tuning of the pore dimensions.

-

Modify Hydrophobicity: The methyl group can increase the hydrophobicity of the MOF's internal surface, which can be advantageous for applications such as the separation of nonpolar molecules or for enhancing the stability of the framework in the presence of water.

Experimental Protocol: Solvothermal Synthesis of a MOF

-

Reactant Preparation: In a vial, dissolve 4-methylisophthalic acid and a suitable metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Reaction: Seal the vial and place it in an oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days. During this time, crystals of the MOF will form.

-

Isolation: After the reaction is complete, cool the vial to room temperature. The crystalline product can be isolated by decanting the solvent.

-

Washing and Activation: Wash the crystals with a fresh solvent (e.g., DMF) to remove any unreacted starting materials. To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals are typically soaked in a volatile solvent (e.g., chloroform or acetone) and then heated under vacuum.

Causality Behind Experimental Choices:

-

Solvothermal Conditions: The use of high temperatures and a sealed reaction vessel (autoclave or sealed vial) increases the solubility of the reactants and promotes the formation of a crystalline, thermodynamically stable product.

-

High-Boiling Point Solvents: Solvents like DMF and DEF are commonly used as they can dissolve a wide range of organic linkers and metal salts and are stable at the high temperatures required for solvothermal synthesis.

-

Activation Step: The removal of solvent molecules from the pores is crucial for accessing the full porosity of the MOF, which is essential for applications in gas storage, separation, and catalysis.

Characterization

The characterization of 4-methylisophthalic acid and materials derived from it relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of 4-methylisophthalic acid and for characterizing polymers and MOFs containing this unit. In the ¹H NMR spectrum of 4-MIPA, one would expect to see signals corresponding to the aromatic protons and the methyl group protons, with characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4-methylisophthalic acid include the broad O-H stretch of the carboxylic acid groups (around 3000 cm⁻¹), the C=O stretch of the carbonyl groups (around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the methyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of 4-methylisophthalic acid and for analyzing reaction mixtures. HPLC is particularly well-suited for the analysis of non-volatile compounds like dicarboxylic acids.[4]

Conclusion

4-Methylisophthalic acid, while a less common isomer of the phthalic acids, represents a valuable and versatile building block in modern materials chemistry. Its synthesis, primarily through the controlled oxidation of readily available precursors, is well-established. The unique structural and electronic properties conferred by the methyl group make it an attractive component for the design of high-performance polymers with tailored solubility and thermal characteristics, and for the construction of functional metal-organic frameworks with tunable porosity and surface chemistry. As the demand for advanced materials with specific properties continues to grow, the importance of specialized monomers like 4-methylisophthalic acid in the toolbox of chemists and material scientists is set to increase.

References

-

Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]

-

mesitoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]

- Toland, W. G., Jr. (1950). Preparation of isophthalic acid. U.S. Patent No. 2,531,172. Washington, DC: U.S.

-

HPLC Methods for analysis of Isophthalic acid - HELIX Chromatography. (n.d.). Retrieved February 11, 2026, from [Link]

-

Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. (n.d.). Retrieved February 11, 2026, from [Link]

-

mesitylene - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]

-

Functional Aromatic Polyamides - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

-

MESITYLENE. (n.d.). Retrieved February 11, 2026, from [Link]

-

4-Hydroxy-5-methylisophthalic acid | C9H8O5 | CID 228512 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]

- Huangshi Lifuda Medicine Chemical Co ltd. (2020). Composition, reaction system and method for preparing 5-methyl isophthalic acid.

-

Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks - eScholarship. (n.d.). Retrieved February 11, 2026, from [Link]

- Process for the preparation of terephthalic acid. (1970). U.S.

- Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Tetrahedron, 64(36), 8545-8549.

-

Semi‐aromatic poly(m‐xylylene adipamide‐co‐isophthalamide) copolyamides (MXD6/I): Effect of isophthalic acid on the thermal, crystallization, mechanical, and barrier properties. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

-

A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

- 1. 4-Methylisophthalic acid | CymitQuimica [cymitquimica.com]

- 2. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]

- 3. CN107540538B - Composition, reaction system and method for preparing 5-methyl isophthalic acid - Google Patents [patents.google.com]